molecular formula C25H27N5O4 B11257977 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11257977
M. Wt: 461.5 g/mol
InChI Key: PAYJATLDNAQPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring, a triazole ring, and multiple methoxy and methyl groups

Preparation Methods

The synthesis of 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,3-dimethoxyphenyl derivative, under acidic or basic conditions.

    Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, such as the Huisgen cycloaddition, which involves the reaction of an azide with an alkyne.

    Final Coupling: The final step involves coupling the oxazole and triazole intermediates using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and applications.

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C25H27N5O4/c1-14-9-7-11-19(15(14)2)26-24(31)22-16(3)30(29-28-22)13-20-17(4)34-25(27-20)18-10-8-12-21(32-5)23(18)33-6/h7-12H,13H2,1-6H3,(H,26,31)

InChI Key

PAYJATLDNAQPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.